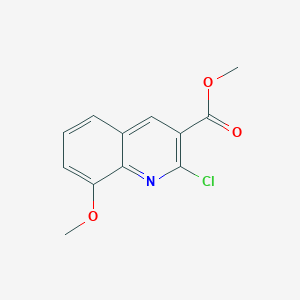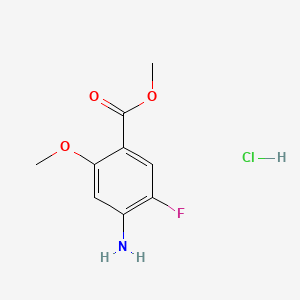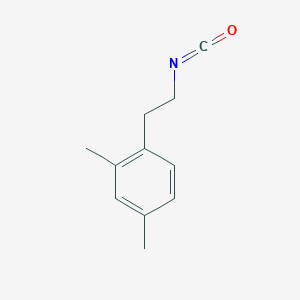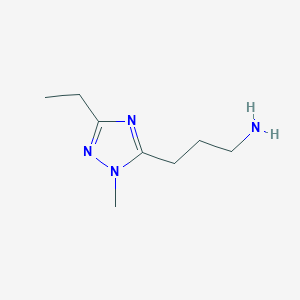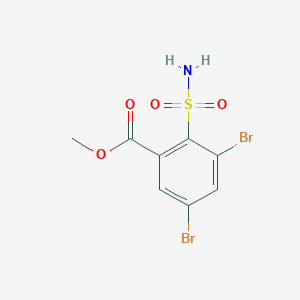
Methyl 3,5-dibromo-2-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dibromo-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H7Br2NO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dibromo-2-sulfamoylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the sulfamoyl group. One common method includes the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Sulfamoylation: The dibrominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reagents are typically added in a controlled manner, and the reaction mixture is continuously monitored to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dibromo-2-sulfamoylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or the sulfamoyl group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include debrominated or desulfamoylated benzoates.
Oxidation: Products include sulfonic acid derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3,5-dibromo-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dibromo-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the sulfamoyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Methyl 3,5-dibromo-2-sulfamoylbenzoate can be compared with other similar compounds such as:
Methyl 3,5-dibromobenzoate: Lacks the sulfamoyl group, making it less reactive in certain biological contexts.
Methyl 2-sulfamoylbenzoate: Lacks the bromine atoms, which may reduce its overall reactivity and potential biological activity.
Methyl 3,5-dichloro-2-sulfamoylbenzoate: Chlorine atoms instead of bromine, which can affect its chemical and biological properties.
Propiedades
Número CAS |
1094713-90-2 |
|---|---|
Fórmula molecular |
C8H7Br2NO4S |
Peso molecular |
373.02 g/mol |
Nombre IUPAC |
methyl 3,5-dibromo-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7Br2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
Clave InChI |
KVNMHYORAZUVJT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Br)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


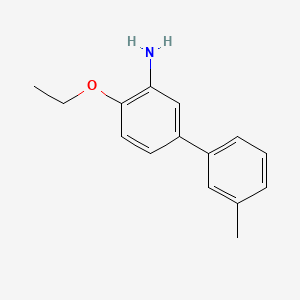

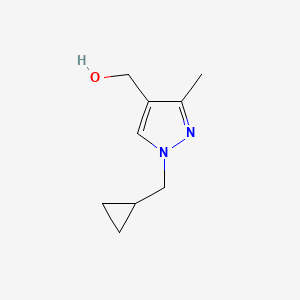
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
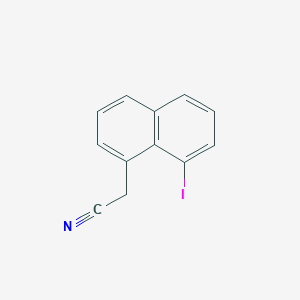
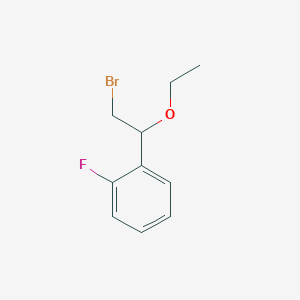
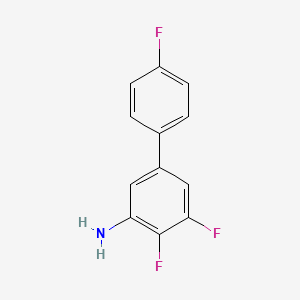
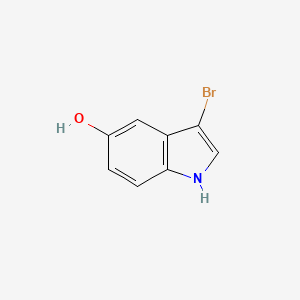
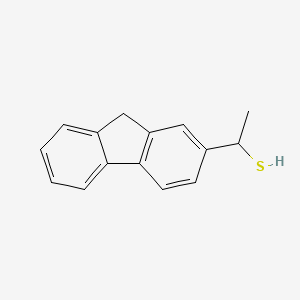
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
